molecular formula C13H14O4 B1247768 7-Acetyl-3,6-dihydroxy-8-methyl-tetralone

7-Acetyl-3,6-dihydroxy-8-methyl-tetralone

Cat. No. B1247768
M. Wt: 234.25 g/mol
InChI Key: ODXUROYZJHIZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GTRI-02 is a member of the class tetralins that is 3,4-dihydronaphthalen-1(2H)-one substituted by an acetyl, two hydroxy and methyl groups at positions 7, 3, 6 and 8 respectively. It isolated from Micromonospora and acts as an inhibitor of lipid peroxidation. It has a role as a metabolite and an antioxidant. It is a cyclic ketone, a member of phenols, a secondary alcohol, a methyl ketone, a member of tetralins and an aromatic ketone.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Applications : 7-Acetyl-3,6-dihydroxy-8-methyl-tetralone has been utilized in various synthetic processes. For instance, its derivatives were used in the synthesis of pyrocurzerenone, a furosesquiterpenoid from Curcuma zedoaria, through a process involving cyclodehydration and independent synthesis methods (Viswanatha & Rao, 1974). Additionally, it serves as a versatile intermediate in the preparation of biologically relevant molecules, particularly in the synthesis of methoxy and hydroxy-containing tetralones (Ghatak et al., 2003).

  • Chemical Transformations : The compound and its analogs have been subject to various chemical transformations. A study on the bioreduction of substituted α-tetralones using Daucus carota root (carrot) achieved the synthesis of new 5-methoxy-6-methyl-1-tetralone in several steps from 3-methylsalicylic acid (Ferraz et al., 2008).

Biological Studies

  • Biological Activity Studies : Tetralone acids, analogues of podophyllotoxin including those related to 7-Acetyl-3,6-dihydroxy-8-methyl-tetralone, have been synthesized and tested for biological activities. For instance, a study focused on the synthesis and evaluation of their antimitotic activity, finding that certain analogues displayed considerable activity (Shivakumar et al., 2014).

Chemical Synthesis and Potential Applications

  • Advanced Chemical Synthesis : Research has been conducted on the efficient synthesis of compounds such as 7-methoxy-8-methyl-α-tetralone, showcasing the advanced methodologies used in synthesizing complex chemical structures (Poon & Banerjee, 2009).

  • Potential in Drug Development : The compound's derivatives are also explored for their potential in drug development. For example, saccharpiscinols A–C, derivatives isolated from actinobacteria, have shown potential anti-inflammatory activities, indicating the broader scope of applications for these compounds in medicinal chemistry (Su et al., 2021).

properties

Product Name

7-Acetyl-3,6-dihydroxy-8-methyl-tetralone

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

7-acetyl-3,6-dihydroxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H14O4/c1-6-12(7(2)14)10(16)4-8-3-9(15)5-11(17)13(6)8/h4,9,15-16H,3,5H2,1-2H3

InChI Key

ODXUROYZJHIZHE-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=C1C(=O)C)O)CC(CC2=O)O

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)C)O)CC(CC2=O)O

synonyms

GTRI 02
GTRI-02

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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